GR 89696

Description

Propriétés

IUPAC Name |

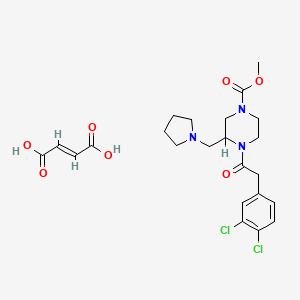

(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNETSDXZBJTE-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017105 |

Source

|

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-32-3 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 89696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-89696 FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of GR 89696: A Kappa-Opioid Receptor Modulator

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the mechanism of action of GR 89696, a compound with a unique dual role at kappa-opioid receptors. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling pathways.

GR 89696 distinguishes itself as a selective kappa-2 (κ₂) opioid receptor agonist while concurrently acting as a kappa-1 (κ₁) opioid receptor antagonist.[1] This intriguing pharmacological profile has prompted extensive research into its potential therapeutic applications, including neuroprotection.[2][3]

Quantitative Analysis of Receptor Interaction

The binding affinity and functional potency of GR 89696 have been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at the kappa-opioid receptor subtypes.

| Binding Affinity of GR 89696 | |||

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Kappa-1 (κ₁) | Specific data not available | Guinea Pig Hippocampus | Antagonist activity confirmed |

| Kappa-2 (κ₂) | Specific data not available | Guinea Pig Hippocampus | Agonist activity confirmed |

| Functional Potency of GR 89696 | ||||

| Activity | Assay | Tissue/Cell Line | EC₅₀ / IC₅₀ (nM) | Description |

| κ₂ Agonism | Inhibition of NMDA Receptor-Mediated Synaptic Current | Guinea Pig Hippocampal CA3 Pyramidal Cells | 41.7 | Functional antagonism of NMDA receptor current, indicative of κ₂ agonism.[1] |

| κ₂ Agonism | G-Protein Recruitment | Not Specified | 9.90 ± 3.6 | "Super recruitment" of G-protein relative to the standard agonist U50,488.[4] |

| κ₁ Antagonism | Reversal of U69,593-induced effects | Guinea Pig Hippocampal Dentate Gyrus | Not Quantified | Qualitatively shown to reverse the effects of a selective κ₁ agonist.[1] |

Core Signaling Pathways and Experimental Workflows

The mechanism of action of GR 89696 is rooted in its interaction with G-protein coupled kappa-opioid receptors. As a κ₂ agonist, it activates inhibitory G-proteins (Gᵢ/Gₒ), initiating a cascade of intracellular events. In contrast, its antagonistic action at the κ₁ receptor blocks the signaling initiated by endogenous or exogenous κ₁ agonists.

The experimental workflows used to elucidate these mechanisms are critical for understanding the derived data.

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the interpretation and replication of findings.

Radioligand Binding Assay (General Protocol)

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Tissue/Cell Preparation: Membranes are prepared from guinea pig brain tissue or cell lines expressing the kappa-opioid receptor of interest.

-

Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A radiolabeled ligand with high affinity for the kappa-opioid receptor, such as [³H]U-69,593 for κ₁ sites, is used.

-

Procedure:

-

Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (GR 89696).

-

Allow the reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the extent of G-protein activation following receptor agonism.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from tissues or cells expressing the receptor are used.

-

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and Mg²⁺ is used.

-

Procedure:

-

Incubate the membranes with varying concentrations of the agonist (GR 89696).

-

Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced receptor activation promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

After incubation, the reaction is terminated by filtration.

-

The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

-

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined from the dose-response curve.

Electrophysiological Recording in Guinea Pig Hippocampal Slices

This ex vivo technique assesses the functional consequences of receptor modulation on neuronal activity.

-

Slice Preparation: Transverse hippocampal slices (typically 400-500 µm thick) are prepared from adult guinea pigs and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording of κ₂ Agonist Activity:

-

Whole-cell voltage-clamp recordings are made from CA3 pyramidal neurons.

-

The Schaffer collateral pathway is stimulated to evoke N-methyl-D-aspartate (NMDA) receptor-mediated synaptic currents.

-

GR 89696 is bath-applied at various concentrations.

-

The inhibition of the NMDA receptor-mediated synaptic current is measured to determine the EC₅₀ value for its κ₂ agonist effect.[1]

-

-

Recording of κ₁ Antagonist Activity:

-

Extracellular field potentials are recorded in the dentate gyrus.

-

The perforant path is stimulated to evoke population spikes.

-

The selective κ₁ agonist U69,593 is applied to inhibit the population spike.

-

GR 89696 is then co-perfused with U69,593 to observe the reversal of the inhibitory effect, confirming its κ₁ antagonist activity.[1]

-

This technical guide provides a foundational understanding of the mechanism of action of GR 89696. The dual modulation of kappa-opioid receptor subtypes highlights a complex pharmacological profile that warrants further investigation for the development of novel therapeutics.

References

- 1. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

GR89696: A Technical Guide to its Kappa Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kappa opioid receptor (KOR) selectivity of GR89696, a potent synthetic agonist. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

GR89696 is a well-established and highly selective agonist for the kappa opioid receptor.[1] It has been instrumental in characterizing the physiological and pathological roles of the KOR system. Notably, GR89696 has been described as being selective for the putative κ2 subtype of the kappa opioid receptor.[1][2] This guide delves into the specifics of its binding affinity and functional potency at the three primary opioid receptors: kappa (κ), mu (μ), and delta (δ).

Quantitative Analysis of Receptor Selectivity

The selectivity of GR89696 for the kappa opioid receptor is quantitatively demonstrated through in vitro radioligand binding and functional assays. These experiments determine the compound's binding affinity (Ki) and its functional potency (EC50) at each opioid receptor subtype.

Binding Affinity (Ki)

Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) of GR89696 for the kappa, mu, and delta opioid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold) vs. κ | Reference |

| Kappa (κ) | [³H]U69,593 | Guinea Pig Brain Membranes | 0.25 | - | (Hayes et al., 1993) |

| Mu (μ) | [³H]DAMGO | Guinea Pig Brain Membranes | 250 | 1000 | (Hayes et al., 1993) |

| Delta (δ) | [³H]DPDPE | Guinea Pig Brain Membranes | >1000 | >4000 | (Hayes et al., 1993) |

Functional Potency (EC50)

[³⁵S]GTPγS binding assays are functional assays that measure the G-protein activation following receptor agonism. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, with a lower EC50 indicating greater potency.

| Receptor | Assay | Preparation | EC50 (nM) | Selectivity (fold) vs. κ | Reference |

| Kappa (κ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | 1.8 | - | [2] |

| Mu (μ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | >10,000 | >5555 | [2] |

| Delta (δ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | >10,000 | >5555 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the kappa opioid receptor selectivity of GR89696.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the steps to determine the binding affinity (Ki) of GR89696 for opioid receptors by measuring its ability to displace a selective radioligand.

Objective: To determine the Ki of GR89696 at kappa, mu, and delta opioid receptors.

Materials:

-

Membrane preparations from cells expressing a single type of opioid receptor (e.g., CHO-KOR, CHO-MOR, CHO-DOR) or from brain tissue (e.g., guinea pig brain).

-

Selective radioligands:

-

For KOR: [³H]U69,593 or [³H]CI-977

-

For MOR: [³H]DAMGO

-

For DOR: [³H]DPDPE or [³H]Naltrindole

-

-

GR89696 (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., high concentration of a non-selective opioid like naloxone or the respective unlabeled selective ligand).

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of the non-specific binding determinator.

-

Competition: Radioligand and serial dilutions of GR89696.

-

-

Incubation: Add the membrane preparation to all wells and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of GR89696 to generate a competition curve.

-

Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This protocol describes the measurement of G-protein activation upon stimulation of opioid receptors by GR89696.

Objective: To determine the EC50 and maximal efficacy (Emax) of GR89696 at kappa, mu, and delta opioid receptors.

Materials:

-

Membrane preparations from cells expressing a single type of opioid receptor or from brain tissue.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GR89696

-

GDP (Guanosine diphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding determinator (e.g., high concentration of unlabeled GTPγS).

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Basal Binding: Assay buffer.

-

Non-specific Binding: High concentration of unlabeled GTPγS.

-

Stimulation: Serial dilutions of GR89696.

-

-

Pre-incubation: Add the membrane preparation and GDP to all wells and pre-incubate at 30°C for a short period (e.g., 15-30 minutes).

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding for each concentration of GR89696.

-

Plot the specific binding against the log concentration of GR89696 to generate a dose-response curve.

-

Determine the EC50 and Emax values using non-linear regression analysis.

-

Visualizing Pathways and Workflows

Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor by an agonist like GR89696 initiates a G-protein-mediated signaling cascade.

Caption: Canonical G-protein signaling pathway of the kappa opioid receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

The data presented in this guide unequivocally demonstrate that GR89696 is a highly potent and selective agonist for the kappa opioid receptor, with significantly lower affinity and functional activity at the mu and delta opioid receptors. This high degree of selectivity makes GR89696 an invaluable pharmacological tool for elucidating the specific roles of the kappa opioid system in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of kappa opioid receptor ligands.

References

GR 89696: A Technical Guide to its κ2 versus κ1 Receptor Subtype Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the kappa-opioid receptor (KOR) agonist, GR 89696, with a specific focus on its differential activity at the putative κ1 and κ2 receptor subtypes. While the existence of distinct κ1 and κ2 receptor proteins encoded by separate genes is not supported by molecular evidence, the classification persists based on pharmacological distinctions. This document collates the available quantitative data on the binding affinity and functional activity of GR 89696, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. The evidence presented herein characterizes GR 89696 as a potent κ2 receptor agonist and a κ1 receptor antagonist, a unique pharmacological profile that makes it a valuable tool for elucidating the physiological roles of these putative receptor subtypes.

Introduction to Kappa-Opioid Receptor Subtypes

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that mediates the effects of endogenous dynorphin peptides and a variety of synthetic ligands.[1] Activation of KORs is associated with analgesia, sedation, and dysphoria.[1] Pharmacological evidence, primarily from radioligand binding studies, has led to the proposed classification of KORs into at least two subtypes: κ1 and κ2.[2] This distinction is based on the differential affinity of various ligands for binding sites in different tissues and brain regions.[2] For instance, the κ1 subtype is characterized by high affinity for ligands like U-69,593, while the κ2 subtype is thought to be the primary target for certain benzomorphan derivatives.[2] It is crucial to note that to date, only a single gene encoding the KOR has been identified, suggesting that these subtypes may arise from post-translational modifications, receptor dimerization, or interaction with other proteins rather than from distinct genetic loci.[3]

GR 89696 has emerged as a key pharmacological tool in the study of KOR subtypes. In vivo studies in rhesus monkeys have demonstrated that GR 89696 is a potent KOR agonist.[4] Notably, its effects are less susceptible to antagonism by the κ-selective antagonist nor-binaltorphimine (nor-BNI) and the non-selective antagonist naltrexone when compared to purported κ1-selective agonists like U-50,488 and U-69,593, suggesting a preferential action at the κ2 receptor subtype.[4]

Quantitative Data on GR 89696 Activity

The following tables summarize the available quantitative data for GR 89696 at the κ1 and κ2 receptor subtypes. It is important to note that direct comparative studies on cloned receptors are not feasible due to the single KOR gene. The data presented is derived from studies utilizing tissues with differential expression of the putative subtypes or functional assays designed to distinguish their activity.

Table 1: Binding Affinity of GR 89696 at κ-Opioid Receptor Subtypes

| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |

| GR 89696 | κ2 | N/A | N/A | Data not available | |

| GR 89696 | κ1 | N/A | N/A | Data not available |

No direct Ki values for GR 89696 at distinct κ1 and κ2 subtypes from competitive binding assays were identified in the literature search.

Table 2: Functional Activity of GR 89696 at κ-Opioid Receptor Subtypes

| Ligand | Receptor Subtype | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| GR 89696 | κ2 | NMDA current inhibition | Guinea pig hippocampus | EC₅₀ | 41.7 nM | [5] |

| GR 89696 | κ1 | Antagonism of U-69,593 effect | Guinea pig hippocampus | Activity | Antagonist | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand activity at receptor subtypes. The following are representative protocols for radioligand binding and GTPγS binding assays, adapted for the differentiation of κ1 and κ2 receptor activity.

Radioligand Binding Assay for Differentiating κ1 and κ2 Subtypes

This protocol is designed to determine the binding affinity (Kᵢ) of GR 89696 for the putative κ1 and κ2 receptor subtypes by utilizing tissues known to have a differential abundance of these sites (e.g., guinea pig brain for κ1 and rat brain for κ2).

Materials:

-

Tissues: Guinea pig and rat brain tissues, dissected and stored at -80°C.

-

Radioligand: [³H]-U-69,593 (for labeling κ1 sites) and [³H]-Bremazocine (a non-selective KOR ligand that can be used in the presence of blockers for µ and δ receptors to label total κ sites).

-

Competitors: Unlabeled GR 89696, U-69,593 (for defining non-specific binding at κ1 sites), and a non-selective KOR agonist like U-50,488.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Protocol:

-

Membrane Preparation:

-

Thaw frozen guinea pig and rat brains on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of unlabeled GR 89696 or other competing ligands.

-

Radioligand ([³H]-U-69,593 for κ1 or [³H]-Bremazocine for total κ).

-

Membrane preparation (100-200 µg of protein).

-

-

For total binding, add assay buffer instead of a competitor.

-

For non-specific binding, add a high concentration of unlabeled U-69,593 (for κ1) or U-50,488 (for total κ).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of GR 89696 by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Characterization

This functional assay measures the activation of G proteins upon agonist binding to KORs. By using tissues with differential κ1/κ2 expression, the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of GR 89696 at each subtype can be determined.

Materials:

-

Tissues: Guinea pig and rat brain membranes (prepared as in the radioligand binding assay).

-

Reagents:

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

-

Agonists: GR 89696, U-69,593 (κ1-selective).

-

Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

-

Filtration System and Scintillation Counter.

Protocol:

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

GDP to a final concentration of 10 µM.

-

Increasing concentrations of GR 89696 or other agonists.

-

Membrane preparation (10-20 µg of protein).

-

-

For basal activity, add buffer instead of agonist.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding as a function of agonist concentration.

-

Determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.

-

Signaling Pathways

Activation of KORs, including the putative κ2 subtype by GR 89696, initiates a cascade of intracellular signaling events primarily through the coupling to inhibitory G proteins (Gᵢ/Gₒ). This leads to the modulation of various downstream effectors.

Key Signaling Events:

-

G Protein Activation: Upon binding of GR 89696, the κ2 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.

-

Dissociation of G Protein Subunits: The activated G protein dissociates into Gαᵢ/ₒ-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can lead to changes in gene expression and other cellular responses.

-

Conclusion

GR 89696 is a valuable pharmacological agent for the investigation of kappa-opioid receptor function. The available evidence strongly suggests that it acts as a potent agonist at the putative κ2 receptor subtype while simultaneously acting as an antagonist at the κ1 subtype. This unique profile allows for the selective probing of κ2-mediated effects, both in vitro and in vivo. Further research, potentially utilizing advanced techniques such as single-molecule imaging and cryo-electron microscopy, will be necessary to fully elucidate the molecular basis of the κ1 and κ2 pharmacological distinctions and the precise mechanisms by which GR 89696 exerts its subtype-selective effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to unravel the complexities of the kappa-opioid system.

References

- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 89696: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a particular preference for the κ2 subtype.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating the roles of the kappa-opioid system in pain, addiction, and neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental findings related to GR 89696, intended to serve as a resource for researchers in the field.

Chemical Structure and Properties

GR 89696, with the IUPAC name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a synthetic molecule belonging to the piperazine class of compounds.[1] Its chemical structure is characterized by a central piperazine ring, substituted with a 3,4-dichlorophenylacetyl group at one nitrogen and a pyrrolidin-1-ylmethyl group at an adjacent carbon. The other nitrogen of the piperazine ring is functionalized with a methyl carboxylate group.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | [1] |

| Chemical Formula | C19H25Cl2N3O3 | [1] |

| Molar Mass | 414.33 g/mol | [1] |

| SMILES | Clc1ccc(cc1Cl)CC(=O)N2CCN(C(=O)OC)CC2CN3CCCC3 | [1] |

| CAS Number | 126766-32-3 | [1] |

No data was found in the search results for the melting point, boiling point, or pKa of GR 89696.

Pharmacological Properties

GR 89696 is a highly selective kappa-opioid receptor agonist. Its primary mechanism of action involves binding to and activating KORs, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of GR 89696 for various opioid receptor subtypes. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity.

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| Kappa (κ) | 0.67 | [3H]U-69,593 | Guinea Pig Brain Membranes | [2] |

| Mu (μ) | >1000 | Not Specified | Not Specified | Not Specified in search results |

| Delta (δ) | >1000 | Not Specified | Not Specified in search results | Not Specified in search results |

Note: The Ki values for mu and delta receptors were not explicitly found in the provided search results but are generally reported to be significantly lower than for the kappa receptor, indicating high selectivity.

Functional Activity

In functional assays, GR 89696 has been shown to be a potent agonist at the kappa-2 opioid receptor subtype. For instance, in guinea pig hippocampal slices, it inhibited the NMDA receptor-mediated synaptic current with an EC50 of 41.7 nM.

Key Experiments and Methodologies

1. Radioligand Binding Assay

This in vitro assay is crucial for determining the binding affinity of a compound to its target receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology: A typical protocol involves incubating a fixed concentration of a radiolabeled kappa-opioid ligand (e.g., [3H]U-69,593) with a preparation of cell membranes expressing the kappa-opioid receptor (e.g., from guinea pig brain).[2] Increasing concentrations of the unlabeled test compound (GR 89696) are added to compete for binding with the radioligand. After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting. The concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

2. In Vivo Neuroprotection Studies

GR 89696 has demonstrated neuroprotective effects in animal models of cerebral ischemia.

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for an in vivo neuroprotection study.

Methodology: In a model of transient global cerebral ischemia in Mongolian gerbils, animals are subjected to bilateral carotid artery occlusion for a defined period.[3][4] GR 89696 is administered subcutaneously at various doses (e.g., 3 to 30 µg/kg) before and after the ischemic insult.[3][4] After a recovery period, the brains are processed for histological analysis to quantify the extent of neuronal damage, particularly in vulnerable regions like the hippocampus. The neuroprotective effect is determined by comparing the neuronal cell loss in treated animals to that in vehicle-treated controls.

3. In Vivo Analgesia Studies

The analgesic properties of GR 89696 have been evaluated in various animal models of pain.

Experimental Workflow: In Vivo Analgesia Study (Formalin Test)

Caption: Workflow for an in vivo analgesia study using the formalin test.

Methodology: The formalin test is a widely used model to assess both acute and persistent pain.[5] Animals, typically rats, are administered GR 89696 or a vehicle control prior to the injection of a dilute formalin solution into the plantar surface of a hind paw.[5] The resulting nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are then observed and quantified during two distinct phases: an early, acute phase and a later, inflammatory phase. The analgesic efficacy of GR 89696 is determined by its ability to reduce these pain-related behaviors compared to the control group.

Signaling Pathways

Activation of the kappa-opioid receptor by GR 89696 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability.

Canonical Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified canonical signaling pathway of the kappa-opioid receptor.

Conclusion

GR 89696 stands out as a powerful research tool for elucidating the complex roles of the kappa-opioid system. Its high selectivity for the kappa-2 subtype offers a means to dissect the specific functions of this receptor population. The data and methodologies presented in this guide provide a foundation for researchers to design and interpret experiments utilizing this important pharmacological agent. Further investigation into its clinical potential, particularly in the realms of pain management and neuroprotection, is warranted.

References

- 1. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and stereoselective kappa-receptor binding of methylated analogues of GR-89.696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway of GR 89696: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for GR 89696, a potent and selective κ-opioid receptor agonist. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route and its biological context.

GR 89696, with the systematic name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, has been a subject of interest in pharmacological research due to its high affinity and selectivity for the κ-opioid receptor. This guide aims to provide a clear and detailed resource for the chemical synthesis of this compound.

Synthesis Pathway Overview

The synthesis of GR 89696 is a multi-step process that begins with the creation of a substituted piperazine core, followed by the introduction of the pyrrolidinylmethyl side chain and, finally, acylation with a dichlorophenylacetyl group. The key steps involve reductive amination and standard acylation reactions.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of GR 89696.

| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| 1 | N-Boc protection | Piperazine | 1-tert-butoxycarbonylpiperazine | Di-tert-butyl dicarbonate, Dichloromethane | 95 |

| 2 | Reductive amination | 1-tert-butoxycarbonylpiperazine, Pyrrolidine-2-carboxaldehyde | 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine | Sodium triacetoxyborohydride, Dichloroethane | 78 |

| 3 | Boc deprotection | 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine | 2-(Pyrrolidin-1-ylmethyl)piperazine | Trifluoroacetic acid, Dichloromethane | 92 |

| 4 | Acylation | 2-(Pyrrolidin-1-ylmethyl)piperazine | 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine | 3,4-Dichlorophenylacetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt | 85 |

| 5 | Carbomethoxylation | 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine | GR 89696 | Methyl chloroformate, Triethylamine, Dichloromethane | 89 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of GR 89696.

Step 1: Synthesis of 1-tert-butoxycarbonylpiperazine

To a solution of piperazine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-tert-butoxycarbonylpiperazine.

Step 2: Synthesis of 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine

A solution of 1-tert-butoxycarbonylpiperazine (1.0 eq) and pyrrolidine-2-carboxaldehyde (1.1 eq) in dichloroethane is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added, and the mixture is stirred for a further 24 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by flash chromatography.

Step 3: Synthesis of 2-(Pyrrolidin-1-ylmethyl)piperazine

1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq) is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is basified with 2M sodium hydroxide and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the product.

Step 4: Synthesis of 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine

To a solution of 3,4-dichlorophenylacetic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane is added 2-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq). The reaction mixture is stirred at room temperature for 18 hours. The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 5: Synthesis of GR 89696

To a solution of 1-[(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methyl chloroformate (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by crystallization to give GR 89696.

Visualizations

Synthesis Pathway of GR 89696

Caption: The multi-step synthesis of GR 89696.

GR 89696 Signaling Pathway

GR 89696 acts as an agonist at the κ-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses.

Caption: Simplified signaling pathway of GR 89696 via the κ-opioid receptor.

The Discovery and Development of GR 89696: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of GR 89696. It includes detailed experimental protocols for key in vitro and in vivo assays, a summary of quantitative pharmacological data, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working with kappa-opioid receptor modulators.

Introduction

The kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, addiction, mood, and neuroprotection.[4][5] The discovery of selective KOR agonists has been a significant area of research, offering the potential for novel therapeutics with distinct profiles from traditional mu-opioid receptor agonists. GR 89696 emerged as a key pharmacological tool and potential therapeutic lead due to its high potency and selectivity for the KOR, particularly the κ2 subtype.[1][6] This guide delves into the history of its development, its detailed pharmacological properties, and the experimental methodologies used to characterize it.

Discovery and Synthesis

GR 89696, chemically identified as methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, belongs to a class of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines.[2] The stereoselective synthesis of related analogues has been described, highlighting the importance of stereochemistry for its high affinity at the kappa-opioid receptor.[1] The synthesis of methylated analogues of GR-89696 has been achieved starting from orthogonally protected piperazine derivatives, involving steps of oxidation, reductive amination, and modification of the piperazine nitrogen protective groups.[1]

Pharmacological Profile

GR 89696 is a potent and selective kappa-opioid receptor agonist.[1][2][3] It has been instrumental in elucidating the roles of KOR subtypes and has demonstrated significant effects in various preclinical models.

In Vitro Pharmacology

The in vitro activity of GR 89696 has been extensively characterized using radioligand binding and functional assays.

Table 1: In Vitro Pharmacological Data for GR 89696

| Assay | Receptor/Tissue | Species | Radioligand/Parameter | Value | Reference |

| Radioligand Binding (Ki) | Kappa-opioid receptor | Guinea Pig | [3H]U-69,593 | 0.67 nM (for S,S-isomer of a methylated analogue) | [1] |

| GTPγS Binding (EC50) | NMDA receptor-mediated synaptic current (hippocampus) | Guinea Pig | 41.7 nM | [7] |

In Vivo Pharmacology

In vivo studies have demonstrated the potent analgesic and neuroprotective effects of GR 89696.

Table 2: In Vivo Pharmacological Data for GR 89696

| Animal Model | Species | Endpoint | Route of Administration | Effective Dose Range | Reference |

| Cerebral Ischemia (Mongolian Gerbil) | Mongolian Gerbil | Neuroprotection | Subcutaneous (s.c.) | 3 to 30 µg/kg | [8] |

| Cerebral Ischemia (Mouse) | Mouse | Reduction in infarct volume | Subcutaneous (s.c.) | 300 µg/kg | [8] |

| Thermal Antinociception, Sedation, Diuresis | Rhesus Monkey | Various | Parenteral | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GR 89696.

In Vitro Assays

This protocol is for determining the binding affinity of a test compound for the kappa-opioid receptor using a competitive binding assay.

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-hKOR cells).

-

Radioligand: [3H]U-69,593.

-

Unlabeled ligand for non-specific binding determination (e.g., unlabeled U-69,593 or GR 89696).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters (GF/C), and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (GR 89696) in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand ([3H]U-69,593) at a concentration near its Kd.

-

Cell membranes (typically 20-50 µg of protein).

-

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM U-69,593).

-

Incubate the plate for 60 minutes at 25°C.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the Ki value using the Cheng-Prusoff equation.[10]

-

This functional assay measures the ability of an agonist to stimulate G-protein activation.

-

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[35S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS for non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[11]

-

Test compound (GR 89696).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes (e.g., 2.5 µg of protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the test compound.[11]

-

For basal binding, add buffer instead of the test compound. For non-specific binding, add 10 µM unlabeled GTPγS.[11]

-

Pre-incubate the plate at 30°C for 15 minutes.[11]

-

Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.[11]

-

Incubate at room temperature for 2 hours.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters and measure radioactivity using a scintillation counter.

-

Analyze the data to determine EC50 and Emax values.

-

In Vivo Assays

This model assesses the central analgesic effects of compounds.

-

Animals: Mice or rats.

-

Apparatus: Hot plate apparatus with a controlled temperature surface.

-

Procedure:

-

Acclimate animals to the testing room for at least 30-60 minutes.

-

Administer GR 89696 or vehicle via the desired route (e.g., subcutaneous).

-

At a predetermined time after drug administration, place the animal on the hot plate (e.g., set at 55 ± 0.5°C).

-

Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

Compare the response latencies between drug-treated and vehicle-treated groups.

-

This model evaluates the neuroprotective potential of a compound.

-

Animals: Mongolian gerbils or mice.[8]

-

Procedure (Mongolian Gerbil Model):

-

Induce transient bilateral carotid artery occlusion for a set duration (e.g., 7 minutes).[8]

-

Administer GR 89696 (e.g., 3 to 30 µg/kg, s.c.) immediately before and 4 hours after the ischemic insult.[8]

-

After a survival period, perfuse the animals and prepare brain sections.

-

Perform histological analysis (e.g., staining) to assess neuronal cell loss in specific brain regions like the hippocampal CA1 area.[8]

-

Compare the extent of neuronal damage between treated and control groups.

-

Signaling Pathways

Activation of the kappa-opioid receptor by GR 89696 initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o).

Canonical G-protein Signaling Pathway

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow: Radioligand Binding Assay

References

- 1. Synthesis and stereoselective kappa-receptor binding of methylated analogues of GR-89.696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GR-89696 - Wikipedia [en.wikipedia.org]

- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Selective Kappa-2 Opioid Receptor Agonist GR 89696: An In-Depth Technical Guide to its In Vivo Effects in Rat Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of GR 89696, a potent and selective kappa-2 (κ₂) opioid receptor agonist, in rat models. The document summarizes key findings related to its analgesic, neuroprotective, and cognitive effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for seminal studies are provided, alongside visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Core Pharmacological Effects of GR 89696 in Rats

GR 89696 has been primarily investigated for its potent effects on pain, its neuroprotective capabilities in models of ischemia, and its influence on learning and memory. The following sections detail the quantitative outcomes and experimental designs from key studies in these areas.

Analgesic Properties

GR 89696 has demonstrated significant efficacy in attenuating various pain states in rat models, particularly those involving neuropathic and inflammatory pain.

Table 1: Analgesic Effects of GR 89696 in Rat Models of Pain

| Pain Model | Administration Route | Dose | Effect | Citation |

| Peripheral Neuritis & Neuropathy | Intrathecal (i.t.) | 6 nmoles | Completely reversed hyperalgesia and allodynia. | [1] |

| Bone Cancer Pain | Intrathecal (i.t.) | 50.78 µg (ED₅₀) | Dose-dependent increase in paw withdrawal threshold. | [2] |

-

Animal Model: Female rats are injected with breast cancer cells into the medullary cavity of the right tibia to induce bone cancer. An intrathecal catheter is implanted for drug delivery.

-

Drug Administration: Ten days post-cancer cell implantation, GR 89696 is administered intrathecally.

-

Behavioral Assessment: Mechanical allodynia is measured using the von Frey hair test, where calibrated filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the up-down method.

-

Outcome: The dose of GR 89696 required to produce a 50% maximal effect (ED₅₀) is calculated to quantify its analgesic potency.

Neuroprotective Effects

GR 89696 has shown promise as a neuroprotective agent in preclinical models of cerebral ischemia.

Table 2: Neuroprotective Effects of GR 89696 in Rodent Models of Cerebral Ischemia

| Ischemia Model | Animal Model | Administration Route | Dose | Effect | Citation |

| Transient Bilateral Carotid Artery Occlusion | Mongolian Gerbil | Subcutaneous (s.c.) | 3 - 30 µg/kg | Dose-dependent reduction in hippocampal CA1 neuronal cell loss. | [3][4] |

| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | Subcutaneous (s.c.) | 300 µg/kg (repeated) | 50% reduction in cerebrocortical infarct volume. | [4] |

| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | Subcutaneous (s.c.) | 300 µg/kg (delayed) | 35% reduction in infarct volume when dosing was initiated 6 hours post-insult. | [4] |

-

Animal Model: Mongolian gerbils undergo transient bilateral occlusion of the common carotid arteries for 7 minutes to induce global cerebral ischemia.

-

Drug Administration: GR 89696 is administered subcutaneously immediately before and 4 hours after the ischemic insult.

-

Histological Analysis: After a recovery period, the brains are processed for histological examination. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus, a region particularly vulnerable to ischemic damage, is quantified.

-

Outcome: The neuroprotective effect is determined by comparing the neuronal cell counts in GR 89696-treated animals to vehicle-treated controls.

Effects on Learning and Memory

Studies in spinally transected rats have revealed that GR 89696 can modulate spinal cord plasticity and instrumental learning, suggesting an interaction with NMDAR-dependent processes.

Table 3: Effects of GR 89696 on Instrumental Learning in Spinally Transected Rats

| Learning Paradigm | Administration Route | Dose | Effect | Citation |

| Instrumental Learning (Hindlimb Flexion) | Intrathecal (i.t.) | 30 nmol | Inhibited the acquisition of the learned response. | [5] |

| Instrumental Learning (Hindlimb Flexion) | Intrathecal (i.t.) | 6 nmol | Reduced the adverse consequences of uncontrollable nociceptive stimulation. | [5] |

-

Animal Model: Male Sprague-Dawley rats undergo a complete transection of the spinal cord at the second thoracic vertebra (T2).

-

Drug Administration: GR 89696 is administered via an intrathecal catheter 10 minutes prior to instrumental testing.

-

Behavioral Paradigm: The rat's hindlimb is positioned to receive a mild electric shock. The animal can learn to maintain its hindlimb in a flexed position to avoid the shock. The duration of the flexion response is measured as an indicator of learning.

-

Outcome: The effect of GR 89696 on learning is assessed by comparing the response duration in drug-treated rats to that of vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The in vivo effects of GR 89696 are primarily mediated through its action on the kappa-2 opioid receptor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its effects on pain.

Figure 1: Proposed signaling pathway of GR 89696 via the kappa-2 opioid receptor.

Figure 2: General experimental workflow for assessing the analgesic effects of GR 89696.

Diuretic and Locomotor Effects

Conclusion

GR 89696 is a potent kappa-2 opioid receptor agonist with significant analgesic and neuroprotective effects in rat models. It also demonstrates a modulatory role in spinal cord plasticity and learning. The data presented in this guide highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further investigation into its effects on diuresis and locomotor activity, as well as its long-term safety profile, is warranted.

References

- 1. Color-Coding Method Reveals Enhancement of Stereotypic Locomotion by Phenazepam in Rat Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anilocus.com [anilocus.com]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

GR 89696: A Technical Guide for the Study of G Protein-Coupled Receptors

An In-depth Examination of a Selective Kappa-Opioid Receptor Ligand for Researchers and Drug Development Professionals

Introduction

GR 89696 is a potent and highly selective ligand for the kappa-opioid receptor (KOR), a class A G protein-coupled receptor (GPCR).[1] Its unique pharmacological profile as a κ₂-opioid receptor agonist and a κ₁-opioid receptor antagonist makes it a valuable tool for dissecting the complex signaling pathways and physiological roles of the KOR system.[2][3] This technical guide provides a comprehensive overview of GR 89696, including its binding and functional properties, detailed experimental protocols for its use in in vitro assays, and a visualization of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the kappa-opioid system.

Pharmacological Profile of GR 89696

GR 89696 exhibits high affinity and selectivity for the kappa-opioid receptor. Its distinct actions at the proposed κ₁ and κ₂ subtypes have been demonstrated in various studies.

Binding Affinity and Functional Potency

The following tables summarize the quantitative pharmacological data for GR 89696 from published literature. These values highlight its potency and efficacy at the kappa-opioid receptor.

| Binding Affinity Data | |

| Parameter | Value |

| Ki | 0.36 - 360 nM[4] |

| IC50 | 0.02 - 0.04 nM[4] |

| Functional Potency Data | |

| Parameter | Value |

| EC50 (inhibition of NMDA receptor-mediated synaptic current) | 41.7 nM[2] |

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vitro assays using GR 89696. This section provides protocols for two key experiments: a competitive radioligand binding assay to determine binding affinity and a [³⁵S]GTPγS binding assay to assess functional G protein activation.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GR 89696 for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK cells)[1]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist)[1]

-

GR 89696 (unlabeled test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]

-

96-well microplate

-

Cell harvester with glass fiber filters (e.g., GF/C)[1]

-

Scintillation counter and scintillation cocktail[5]

Procedure:

-

Assay Setup: In a 96-well microplate, prepare the following in triplicate:

-

Total Binding: Add assay buffer, [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and the membrane suspension.[5]

-

Non-specific Binding: Add assay buffer, [³H]U-69,593, an excess of unlabeled KOR agonist (e.g., 10 µM U-69,593), and the membrane suspension.

-

GR 89696 Competition: Add varying concentrations of GR 89696, [³H]U-69,593, and the membrane suspension.[5]

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[5]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the GR 89696 concentration.

-

Determine the IC50 value (the concentration of GR 89696 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins by GR 89696, providing a measure of its efficacy as a KOR agonist. The assay determines the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[6]

Materials:

-

Cell membranes expressing the kappa-opioid receptor and the relevant G proteins (Gαi/o).

-

GR 89696

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Prepare cell membranes and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of GR 89696.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding wells, add an excess of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the concentration of GR 89696 to generate a concentration-response curve.

-

Determine the EC50 (the concentration of GR 89696 that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding).

-

Visualizing Molecular Interactions and Processes

Diagrams are essential for understanding the complex biological processes involving GR 89696. The following sections provide visualizations of the kappa-opioid receptor signaling pathway and the experimental workflow for a competitive binding assay, generated using the DOT language.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like GR 89696 initiates a cascade of intracellular events mediated by Gi/o proteins.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the binding affinity of a test compound like GR 89696.

References

- 1. benchchem.com [benchchem.com]

- 2. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 4. rcsb.org [rcsb.org]

- 5. benchchem.com [benchchem.com]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Selective Kappa Opioid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kappa opioid receptor (KOR), a G protein-coupled receptor encoded by the OPRK1 gene, has emerged as a compelling therapeutic target for a range of disorders, including pain, pruritus (itch), and addiction.[1] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of potent analgesia but are fraught with adverse effects like respiratory depression and high abuse potential, KOR agonists offer a promising alternative with a distinct pharmacological profile.[2][3] However, the clinical utility of traditional KOR agonists has been hampered by their own set of undesirable side effects, notably dysphoria, sedation, and hallucinations.[4]

A paradigm shift in KOR-targeted drug discovery has been driven by the concept of biased agonism . This principle posits that KOR agonists can preferentially activate distinct intracellular signaling pathways, thereby separating the therapeutic effects from the adverse ones.[5] Evidence strongly suggests that the analgesic and antipruritic benefits of KOR activation are mediated through the G protein signaling cascade, while the dysphoric and sedative effects are linked to the β-arrestin2 pathway.[5][6] This guide provides an in-depth technical overview of the therapeutic potential of selective KOR agonists, with a focus on the underlying signaling mechanisms, experimental methodologies for their characterization, and a summary of quantitative pharmacological data.

A note on nomenclature: Historically, KOR subtypes (κ1, κ2, and κ3) were characterized based on radioligand binding studies.[1] However, only a single gene for the KOR has been cloned, and these subtypes are now thought to arise from interactions with other membrane-associated proteins rather than from distinct gene products.[1] This guide will therefore focus on the pharmacology of the cloned KOR, while acknowledging the historical context of its subtypes.

Quantitative Data on Kappa Opioid Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various selective KOR agonists. These data are essential for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.

Table 1: Binding Affinities (Ki) of Selective KOR Agonists

| Compound | Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| U-50,488 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 0.2 | [7] |

| Salvinorin A | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 2.66 | [7] |

| HS665 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 0.49 | [7] |

| HS666 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 5.90 | [7] |

| LOR17 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 1.19 | [7] |

| Spiradoline | Kappa Opioid | Guinea Pig | Brain | - | 8.6 | [1] |

| Nalfurafine | Kappa Opioid | - | - | [³H]Diprenorphine | - | [8] |

Note: Ki values can vary between studies depending on the experimental conditions.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of KOR Agonists in G Protein Activation Assays ([³⁵S]GTPγS Binding)

| Compound | EC50 (nM) | Emax (%) | Reference(s) |

| Dynorphin A | - | - | [9] |

| U-69,593 | - | - | [9] |

| [D-Pro¹⁰]dyn(1-11)-NH₂ | - | - | [9] |

Note: Data from [³⁵S]GTPγS binding assays provide a measure of a compound's ability to activate G protein signaling.

Table 3: Functional Potency (pEC50) of KOR Agonists in BRET Assays for G Protein and β-Arrestin2 Interaction

| Compound | G Protein Interaction (pEC50) | β-Arrestin2 Interaction (pEC50) | Reference(s) |

| Dynorphin A | 8.21 | 7.74 | [9] |

| U-69,593 | 8.52 | 6.72 | [9] |

| [D-Pro¹⁰]dyn(1-11)-NH₂ | 8.36 | 8.07 | [9] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The difference between G protein and β-arrestin2 pEC50 values can indicate signaling bias.

Key Signaling Pathways

The therapeutic and adverse effects of KOR agonists are governed by two primary signaling cascades: the G protein pathway and the β-arrestin2 pathway. Understanding these pathways is critical for the rational design of biased agonists.

G Protein-Mediated Signaling (Therapeutic Effects)

Activation of the KOR by an agonist leads to the coupling of inhibitory G proteins (Gi/o).[5] This initiates a cascade of intracellular events aimed at reducing neuronal excitability. The Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The net effect of this pathway is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which is thought to underlie the analgesic and antipruritic effects of KOR agonists.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

GR 89696: A Kappa-Opioid Receptor Agonist in Pruritus and Pain Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, and its significant role in the fields of pruritus and pain research. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Kappa-Opioid System and GR 89696

The kappa-opioid receptor (KOR) system, along with its endogenous ligands, the dynorphins, is widely distributed throughout the central and peripheral nervous systems.[1] It plays a crucial role in modulating pain, itch, mood, and reward processes.[1][2] Unlike mu-opioid receptors (MORs), whose activation can induce pruritus as a side effect, KOR activation is known to suppress both pain and itch signals.[3] This makes the KOR an attractive therapeutic target for chronic pruritic conditions and neuropathic pain.

GR 89696 is a synthetic, highly potent and selective KOR agonist that has been instrumental in elucidating the therapeutic potential of this pathway.[4][5] It has been reported to have a selective agonist profile for the proposed kappa-2 (κ₂) receptor subtype, distinguishing it from other KOR agonists like U-50,488H and U69,593, which are more selective for the kappa-1 (κ₁) subtype.[4][6][7] This guide explores the foundational research that has established GR 89696 as a critical tool for investigating KOR function in sensory neuroscience.

Mechanism of Action and Signaling Pathways

GR 89696 exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs).[1] KOR activation initiates two primary intracellular signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.

-